Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate
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Overview
Description
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with isoxazole-3-carboxylic acid under basic conditions to form the desired product. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid
- Sodium {[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate
Uniqueness
Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate is unique due to its combined pyrazole and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.Na/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPKDZDULUHQRF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NO2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N3NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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